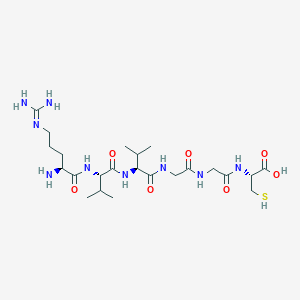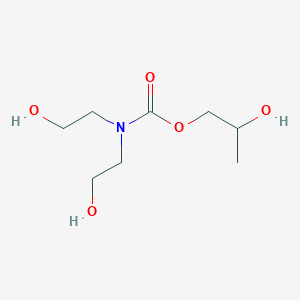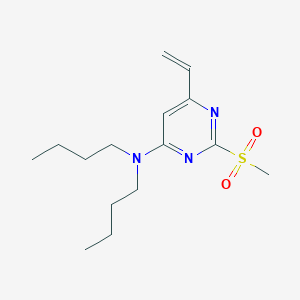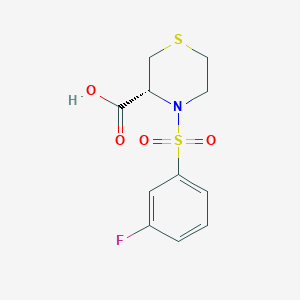
3,3,3-Trifluoropropyl hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoropropyl hydrazinecarboxylate is a chemical compound characterized by the presence of trifluoropropyl and hydrazinecarboxylate groups
Métodos De Preparación
The synthesis of 3,3,3-Trifluoropropyl hydrazinecarboxylate typically involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent. One common method involves the refluxing of 3,3,3-trifluoropropyltrimethoxysilane to produce a highly hydrophobic mesoporous silica, TFP-MCM-41 . This method highlights the importance of reaction conditions such as temperature and solvent choice in achieving the desired product.
Análisis De Reacciones Químicas
3,3,3-Trifluoropropyl hydrazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield trifluoropropyl carboxylic acids, while reduction reactions could produce trifluoropropyl amines .
Aplicaciones Científicas De Investigación
3,3,3-Trifluoropropyl hydrazinecarboxylate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds. In biology, it is studied for its potential as a hydrophobic agent in various biochemical assays. In medicine, it is explored for its potential therapeutic properties, particularly in the development of new drugs. Industrially, it is used in the production of hydrophobic coatings and materials .
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoropropyl hydrazinecarboxylate involves its interaction with molecular targets through hydrophobic and hydrogen bond interactions. These interactions facilitate the compound’s binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical effects .
Comparación Con Compuestos Similares
3,3,3-Trifluoropropyl hydrazinecarboxylate can be compared with other similar compounds such as 3,3,3-trifluoropropyltrimethoxysilane and 3,3,3-trifluoropropylamine. While these compounds share the trifluoropropyl group, their chemical properties and applications differ. For instance, 3,3,3-trifluoropropyltrimethoxysilane is primarily used in the synthesis of hydrophobic silica, whereas 3,3,3-trifluoropropylamine is used in the production of pharmaceuticals .
Propiedades
Número CAS |
821806-44-4 |
|---|---|
Fórmula molecular |
C4H7F3N2O2 |
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
3,3,3-trifluoropropyl N-aminocarbamate |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)1-2-11-3(10)9-8/h1-2,8H2,(H,9,10) |
Clave InChI |
DRIHMNWEVKXBOJ-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)




![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)



![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
